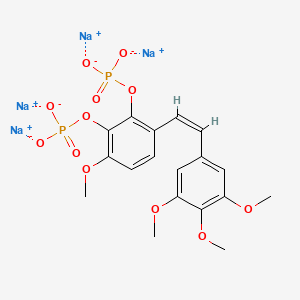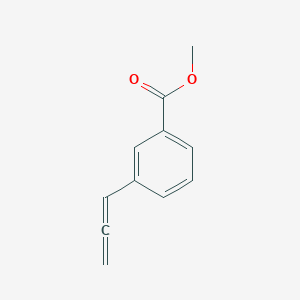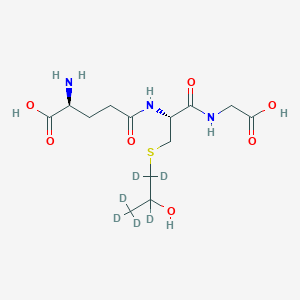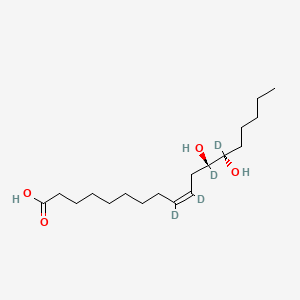
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,12S,13R)-9,10,12,13-Tetradeuterio-12,13-dihydroxyoctadec-9-ensäure ist eine spezielle chemische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung verwendet wird. Diese Verbindung ist ein deuteriertes Analogon der 12,13-Dihydroxyoctadec-9-ensäure, d. h. sie enthält an bestimmten Positionen Deuteriumatome anstelle von Wasserstoffatomen. Das Vorhandensein von Deuterium kann die physikalischen und chemischen Eigenschaften der Verbindung erheblich verändern, wodurch sie für die Untersuchung biologischer Prozesse und die Entwicklung neuer Pharmazeutika wertvoll ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (Z,12S,13R)-9,10,12,13-Tetradeuterio-12,13-dihydroxyoctadec-9-ensäure umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Die wichtigsten Schritte umfassen:
Deuterierung: Einführung von Deuteriumatomen an bestimmten Positionen unter Verwendung deuterierter Reagenzien.
Epoxidierung: Bildung eines Epoxid-Zwischenprodukts durch Reaktion der Vorstufe mit einem Oxidationsmittel.
Hydroxylierung: Umwandlung des Epoxids in Dihydroxygruppen unter Verwendung eines geeigneten Katalysators.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um hohe Ausbeuten und Reinheit zu erzielen. Dazu gehören die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie.
Analyse Chemischer Reaktionen
Reaktionstypen
(Z,12S,13R)-9,10,12,13-Tetradeuterio-12,13-dihydroxyoctadec-9-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in entsprechende Ketone oder Aldehyde unter Verwendung von Oxidationsmitteln.
Reduktion: Reduktion von Hydroxylgruppen zur Bildung von Alkanen oder Alkenen.
Substitution: Ersatz von Hydroxylgruppen durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion Alkane oder Alkene erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(Z,12S,13R)-9,10,12,13-Tetradeuterio-12,13-dihydroxyoctadec-9-ensäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Reaktionsmechanismen und Kinetik.
Biologie: Untersucht auf seine Rolle in zellulären Prozessen und Stoffwechselwegen.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und als Werkzeug für die Medikamentenentwicklung.
Industrie: Verwendung bei der Synthese von Spezialmaterialien und Chemikalien.
Wirkmechanismus
Der Wirkmechanismus von (Z,12S,13R)-9,10,12,13-Tetradeuterio-12,13-dihydroxyoctadec-9-ensäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Das Vorhandensein von Deuterium kann die Bindungsaffinität und -stabilität der Verbindung beeinflussen, was zu veränderten biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der spezifischen Anwendung und dem jeweiligen Kontext ab.
Wirkmechanismus
The mechanism of action of (Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and stability, leading to altered biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(Z,12S,13R)-12,13-Dihydroxyoctadec-9-ensäure: Das nicht-deuterierte Analogon mit ähnlicher chemischer Struktur, aber unterschiedlichen physikalischen Eigenschaften.
(Z,12S,13R)-12,13-Epoxyoctadecensäure: Ein Epoxid-Analogon, das in ähnlichen Forschungsanwendungen verwendet wird.
Einzigartigkeit
Die Einzigartigkeit von (Z,12S,13R)-9,10,12,13-Tetradeuterio-12,13-dihydroxyoctadec-9-ensäure liegt in ihrem Deuteriumgehalt, der ihre Stabilität erhöhen und ihre Reaktivität verändern kann. Dies macht sie zu einem wertvollen Werkzeug für die Untersuchung komplexer biologischer Prozesse und die Entwicklung neuer Pharmazeutika.
Eigenschaften
Molekularformel |
C18H34O4 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1/i8D,11D,16D,17D |
InChI-Schlüssel |
CQSLTKIXAJTQGA-FIMKFYBQSA-N |
Isomerische SMILES |
[2H]/C(=C(\[2H])/C[C@@]([2H])([C@@]([2H])(CCCCC)O)O)/CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)



![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
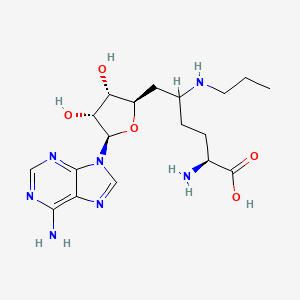
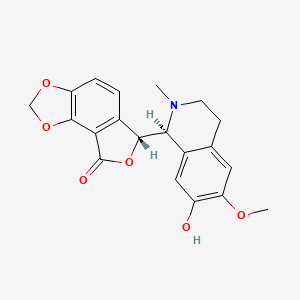
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
